molecular formula C10H12O4S B1377089 5-Methanesulfonyl-2,3-dimethylbenzoic acid CAS No. 1423028-08-3

5-Methanesulfonyl-2,3-dimethylbenzoic acid

Cat. No.: B1377089
CAS No.: 1423028-08-3
M. Wt: 228.27 g/mol
InChI Key: AKRNQKORJSYLCB-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2,3-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 5-position and methyl (-CH₃) groups at the 2- and 3-positions of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing sulfonyl group, which enhances stability and influences reactivity. It is marketed by EOS Med Chem as a chemical intermediate, though specific applications remain proprietary .

Properties

IUPAC Name

2,3-dimethyl-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-6-4-8(15(3,13)14)5-9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRNQKORJSYLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methanesulfonyl-2,3-dimethylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 5-Methanesulfonyl-2,3-dimethylbenzoic acid but differ in substituents, leading to variations in properties and applications:

Compound Name CAS Number Substituent at Position 5 Molecular Formula Purity Key Features/Applications
5-Bromo-2,3-dimethylbenzoic acid 5613-27-4 Bromo (-Br) C₉H₉BrO₂ 95% Halogenated analog; used in cross-coupling reactions
5-Amino-2,3-dimethylbenzoic acid 5628-46-6 Amino (-NH₂) C₉H₁₁NO₂ 95% Electron-donating group; potential precursor for dyes/pharmaceuticals
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate N/A Sulfonylurea herbicide C₁₄H₁₆N₄O₆S N/A Agrochemical (metsulfuron methyl ester); herbicidal activity
Methanesulfonic acid, methyl ester 66-27-3 Methanesulfonyl (-SO₂CH₃) C₂H₆O₃S N/A Simple sulfonate ester; solvent or catalyst

Substituent Effects on Properties

  • Electrophilic Reactivity: The methanesulfonyl group in the target compound enhances electrophilic aromatic substitution resistance compared to the bromo and amino analogs, which are more reactive at the 5-position .
  • Solubility: The sulfonyl group increases polarity, likely improving aqueous solubility relative to the bromo analog. The amino derivative may exhibit higher solubility in acidic conditions due to protonation .
  • Thermal Stability : Sulfonyl groups generally confer higher thermal stability than halogens or amines, suggesting advantages in high-temperature synthesis .

Biological Activity

5-Methanesulfonyl-2,3-dimethylbenzoic acid (MSDMBA) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with two methyl groups at the 2 and 3 positions, along with a methanesulfonyl group. This structural configuration is believed to enhance its reactivity and interaction with biological targets.

Property Description
Molecular Formula C10H12O4S
Molecular Weight 232.26 g/mol
Solubility Soluble in organic solvents
Melting Point Not extensively documented

Biological Activities

Research indicates that MSDMBA exhibits several biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that MSDMBA may inhibit inflammatory pathways, potentially through modulation of cytokine release.
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary data indicate that MSDMBA might act as an inhibitor of specific enzymes involved in metabolic pathways.

The proposed mechanism of action for MSDMBA involves its interaction with various biomolecules. The methanesulfonyl group enhances the compound's ability to form stable complexes with enzymes and receptors, leading to modulation of biological pathways. This interaction may result in the inhibition or activation of specific targets critical for disease progression.

Case Studies

  • In Vivo Studies on Anti-inflammatory Activity :
    A study conducted on animal models demonstrated that administration of MSDMBA significantly reduced markers of inflammation compared to control groups. The results indicated a reduction in interleukin-6 (IL-6) levels, highlighting its potential as an anti-inflammatory agent.
  • Antioxidant Activity Assessment :
    In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that MSDMBA exhibited a dose-dependent scavenging effect on free radicals. This suggests its potential utility in formulations aimed at reducing oxidative stress.

Data Table: Summary of Biological Activities

Activity Type Assessed Effect Reference
Anti-inflammatoryReduced IL-6 levels in animal models
AntioxidantScavenging of DPPH free radicals
Enzyme InhibitionPotential inhibition of metabolic enzymes

Research Findings

Recent studies have focused on the synthesis and pharmacokinetic profile of MSDMBA, revealing its potential as an intermediate in drug development. The compound's unique structure allows for modifications that may enhance its biological activity and therapeutic potential.

Pharmacokinetics

Research indicates that MSDMBA has favorable pharmacokinetic properties, including good absorption and distribution characteristics, making it a suitable candidate for further development into pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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